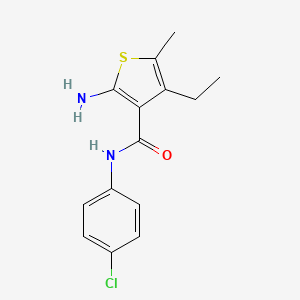

2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

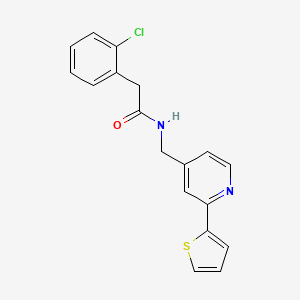

The compound is a derivative of 2-amino-N-(4-chlorophenyl)acetamide . This class of compounds is known to have various applications in medicinal chemistry .

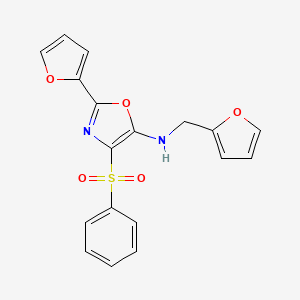

Molecular Structure Analysis

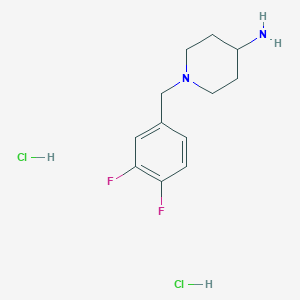

The molecular structure of similar compounds has been analyzed using techniques like NMR and IR spectroscopy . The exact structure of “2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide” would need to be determined using similar methods.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, 2-amino-N-(4-chlorophenyl)acetamide hydrochloride is a solid at room temperature with a molecular weight of 221.09 .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research on related thiophene derivatives includes the synthesis and evaluation of novel compounds for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have been studied for their ability to sensitize hypoxic mammalian cells to radiation, indicating potential applications in cancer therapy. For instance, a series of nitrothiophenes with basic or electrophilic substituents has been synthesized and evaluated for these purposes, showing some efficacy in vivo for radiosensitization of certain tumors in mice (Threadgill et al., 1991).

Development of Molluscicidal Agents

Thiazolo[5,4-d]pyrimidines, synthesized from compounds structurally similar to the queried chemical, have shown molluscicidal properties. These compounds have been evaluated for their effectiveness against snails that are intermediate hosts for schistosomiasis, a disease caused by parasitic worms. Such research points to the potential for developing new treatments or preventive measures for schistosomiasis (El-bayouki & Basyouni, 1988).

Anticonvulsant Applications

The structural analysis of anticonvulsant enaminones, including compounds with chemical structures similar to the queried molecule, has contributed to understanding their activity mechanism. The crystal structures of these compounds reveal insights into their interactions and potential efficacy as anticonvulsants, providing a basis for further drug development (Kubicki et al., 2000).

Electrochromic and Chiral Recognition Materials

Research into poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives grafted with amino acids, such as L-leucine, has shown that these compounds exhibit excellent electrochromic properties and chiral recognition capabilities. These materials could be further developed for use in electrochromic devices, optical displays, and as sensors for chiral molecules, demonstrating the versatility of thiophene derivatives in materials science (Hu et al., 2014).

Synthesis of Aminothiophenes

Aryl alkyl ketones have been utilized in the Gewald synthesis of 2-aminothiophenes, showcasing the chemical versatility and reactivity of thiophene derivatives. These compounds bear potential for further chemical modifications and applications in various domains of chemistry and pharmacology (Tormyshev et al., 2006).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-3-11-8(2)19-13(16)12(11)14(18)17-10-6-4-9(15)5-7-10/h4-7H,3,16H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZHNIKTUDLGCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)Cl)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2647866.png)

![N-[1,4-dioxo-3-(phenethylamino)-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2647868.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2647875.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2647879.png)

![N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2647880.png)

![N-[2-(2-Methoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647883.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone](/img/structure/B2647889.png)